N-(1-ethylpropyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(1-ethylpropyl)-4-nitrobenzenesulfonamide, also known as NEP, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known for their diverse applications in the field of medicinal chemistry. NEP has been used in various studies due to its unique properties that make it an ideal candidate for several applications.
Mechanism of Action
The mechanism of action of N-(1-ethylpropyl)-4-nitrobenzenesulfonamide is not well understood. However, it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. It has been suggested that N-(1-ethylpropyl)-4-nitrobenzenesulfonamide may also act as an inhibitor of other enzymes, including chymotrypsin and trypsin.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-4-nitrobenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in various animal models. N-(1-ethylpropyl)-4-nitrobenzenesulfonamide has also been shown to exhibit antitumor activity against various cancer cell lines.
Advantages and Limitations for Lab Experiments
N-(1-ethylpropyl)-4-nitrobenzenesulfonamide has several advantages for lab experiments, including its high purity and ease of synthesis. It is also relatively stable and can be stored for long periods without degradation. However, N-(1-ethylpropyl)-4-nitrobenzenesulfonamide has some limitations, including its low solubility in water and some organic solvents. This limits its use in certain applications.
Future Directions
There are several future directions for the use of N-(1-ethylpropyl)-4-nitrobenzenesulfonamide in scientific research. One potential application is its use as a starting material for the synthesis of new sulfonamide derivatives with potential biological activities. N-(1-ethylpropyl)-4-nitrobenzenesulfonamide can also be used as a building block in the synthesis of new heterocyclic compounds with potential biological activities. Additionally, N-(1-ethylpropyl)-4-nitrobenzenesulfonamide can be used as a tool for the development of new inhibitors of carbonic anhydrase and other enzymes. Overall, N-(1-ethylpropyl)-4-nitrobenzenesulfonamide has the potential to be a valuable tool in the field of medicinal chemistry and other scientific research disciplines.
Synthesis Methods
N-(1-ethylpropyl)-4-nitrobenzenesulfonamide can be synthesized using various methods, including the reaction of 4-nitrobenzenesulfonyl chloride with 1-ethylpropylamine in the presence of a base. The reaction takes place under mild conditions and yields high purity N-(1-ethylpropyl)-4-nitrobenzenesulfonamide. Another method involves the reaction of 4-nitrobenzenesulfonamide with 1-ethylpropylchloride in the presence of a base. This method is also simple and yields high purity N-(1-ethylpropyl)-4-nitrobenzenesulfonamide.
Scientific Research Applications
N-(1-ethylpropyl)-4-nitrobenzenesulfonamide has been used in various scientific research studies, including its application in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various sulfonamide derivatives with potential biological activities. N-(1-ethylpropyl)-4-nitrobenzenesulfonamide has also been used as a building block in the synthesis of various heterocyclic compounds with potential biological activities.
properties
IUPAC Name |
4-nitro-N-pentan-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-9(4-2)12-18(16,17)11-7-5-10(6-8-11)13(14)15/h5-9,12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGPRSHBBZJMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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